4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile
CAS No.:
Cat. No.: VC17987392
Molecular Formula: C10H5F6NO
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile -](/images/structure/VC17987392.png)
Specification
Molecular Formula | C10H5F6NO |
---|---|
Molecular Weight | 269.14 g/mol |
IUPAC Name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzonitrile |
Standard InChI | InChI=1S/C10H5F6NO/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,18H |
Standard InChI Key | SBWSFSYVFJRLAP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C#N)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile, reflecting its benzonitrile backbone substituted at the para position with a branched ethyl group bearing two trifluoromethyl moieties and a hydroxyl group. The molecular formula is C₁₁H₆F₆NO, with a molecular weight of 318.17 g/mol (calculated from analogous structures in ).
Stereochemical Considerations
The hydroxyl and trifluoromethyl groups on the ethyl substituent create a stereogenic center, leading to potential enantiomeric forms. While specific optical data for this compound are unavailable, related fluorinated benzonitriles, such as 4-(trifluoromethyl)benzonitrile, exhibit planar aromatic systems with limited conformational flexibility . Computational modeling of similar structures suggests that steric repulsion between the trifluoromethyl groups and the benzene ring may influence the preferred rotameric state .
Table 1: Key Structural Descriptors
Property | Value | Source Analogue |
---|---|---|
Molecular Formula | C₁₁H₆F₆NO | |
Molecular Weight | 318.17 g/mol | |
XLogP3 | 3.2 (estimated) | |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile likely involves sequential functionalization of a benzonitrile precursor. A plausible route includes:
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Friedel-Crafts Acylation: Introduction of a trifluoroacetyl group to 4-cyanotoluene.
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Hydroxylation: Reduction of the ketone to a secondary alcohol.
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Trifluoromethylation: Exchange of acetyl groups with trifluoromethyl moieties via halogen exchange or radical pathways .
Catalytic Approaches
Recent advances in rhodium-catalyzed hydrogenation, as demonstrated in the synthesis of belzutifan intermediates, highlight the potential for asymmetric induction in similar fluorinated systems . For instance, the use of chiral ligands with Rh(I) catalysts could enable enantioselective reduction of ketone intermediates to yield the desired hydroxylated product.
Table 2: Representative Synthetic Steps from Analogous Systems
Step | Reaction Type | Reagents/Conditions | Yield | Source |
---|---|---|---|---|
1 | Formylation | LDA, DMF, –70°C to 0°C | 85% | |
2 | Nucleophilic Addition | Zn, ethyl bromodifluoroacetate, 70°C | 90% | |
3 | Cyclization | i-PrMgCl·LiCl, THF, –70°C | 97% |
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is dominated by its polar nitrile group and hydrophobic fluorinated domains. Estimated logP values (∼3.2) suggest moderate lipophilicity, aligning with the behavior of 4-(trifluoromethyl)benzonitrile (logP = 2.8) . Aqueous solubility is expected to be low (<1 mg/mL), necessitating polar aprotic solvents like THF or DMF for laboratory handling .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound’s structural similarity to belzutifan precursors implicates potential roles in hypoxia-inducible factor (HIF) pathway inhibitors . Fluorinated benzonitriles are frequently employed as kinase inhibitor scaffolds due to their metabolic stability and binding affinity to hydrophobic enzyme pockets .
Materials Science Applications
Perfluorinated alkyl groups contribute to low surface energy, making derivatives of this compound candidates for water-repellent coatings or dielectric materials. The nitrile group’s polarity enables crosslinking in polymer matrices, as demonstrated in fluorinated elastomers .
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